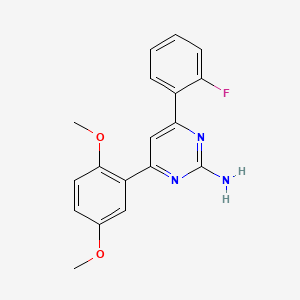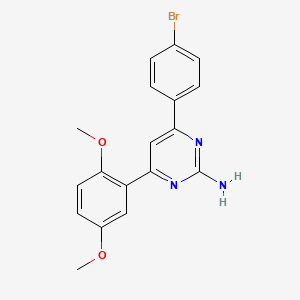
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (4-Cl-6-F-PPA) is a novel compound with potential therapeutic applications. The compound is a substituted pyrimidine derivative, and has a wide range of potential applications in medicinal chemistry. It has attracted considerable attention in recent years due to its potential to modulate a range of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications. It has been investigated for its potential to modulate the activity of various proteins, including G protein-coupled receptors, enzymes, and ion channels. It has also been studied for its potential to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, it has been studied for its potential to modulate the activity of various hormones, such as glucagon and insulin.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to modulate the activity of various proteins, enzymes, and ion channels by binding to specific sites on their surfaces. Additionally, it is believed to modulate the activity of various neurotransmitters and hormones by binding to specific receptors on their surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to modulate the activity of various proteins, enzymes, and ion channels, as well as various neurotransmitters and hormones. It has also been shown to have an effect on the metabolism of glucose, as well as the secretion of various hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of various proteins, enzymes, and ion channels. Additionally, it has been shown to have an effect on the metabolism of glucose, as well as the secretion of various hormones. However, there are some limitations to using 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not yet known if it has any toxic effects on cells or organisms, and it is not yet known if it has any off-target effects.
Zukünftige Richtungen
The potential future directions for 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine research include further investigation into its mechanism of action, its effects on various proteins, enzymes, and ion channels, its effects on the metabolism of glucose and hormones, and its potential toxic effects on cells and organisms. Additionally, further research is needed to investigate the potential off-target effects of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, as well as its potential interactions with other drugs. Additionally, further research is needed to investigate the potential therapeutic applications of 4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.
Synthesemethoden
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is synthesized via a three-step synthesis process. The first step involves the condensation of 4-chloro-6-fluorophenol and anhydrous pyrimidine to form the desired product. The second step involves the reduction of the pyrimidine moiety using sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the product with acetic anhydride to form the desired product.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWPMSOSWKBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














